3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]propanamide 3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8825993
InChI: InChI=1S/C23H17Cl2N3O2S3/c24-17-7-3-1-5-14(17)11-16-13-26-22(32-16)27-20(29)9-10-28-21(30)19(33-23(28)31)12-15-6-2-4-8-18(15)25/h1-8,12-13H,9-11H2,(H,26,27,29)/b19-12-
SMILES: C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)CCN3C(=O)C(=CC4=CC=CC=C4Cl)SC3=S)Cl
Molecular Formula: C23H17Cl2N3O2S3
Molecular Weight: 534.5 g/mol

3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]propanamide

CAS No.:

Cat. No.: VC8825993

Molecular Formula: C23H17Cl2N3O2S3

Molecular Weight: 534.5 g/mol

* For research use only. Not for human or veterinary use.

3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]propanamide -

Specification

Molecular Formula C23H17Cl2N3O2S3
Molecular Weight 534.5 g/mol
IUPAC Name 3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]propanamide
Standard InChI InChI=1S/C23H17Cl2N3O2S3/c24-17-7-3-1-5-14(17)11-16-13-26-22(32-16)27-20(29)9-10-28-21(30)19(33-23(28)31)12-15-6-2-4-8-18(15)25/h1-8,12-13H,9-11H2,(H,26,27,29)/b19-12-
Standard InChI Key IKJQCTPBESPOLP-UNOMPAQXSA-N
Isomeric SMILES C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)CCN3C(=O)/C(=C/C4=CC=CC=C4Cl)/SC3=S)Cl
SMILES C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)CCN3C(=O)C(=CC4=CC=CC=C4Cl)SC3=S)Cl
Canonical SMILES C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)CCN3C(=O)C(=CC4=CC=CC=C4Cl)SC3=S)Cl

Introduction

Structural Characterization and Nomenclature

Core Architectural Features

The molecule contains three distinct domains:

  • A 5-(2-chlorobenzyl)-1,3-thiazol-2-yl acceptor group

  • A propanamide linker with conformational flexibility

  • A 5Z-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl pharmacophore

The thiazolidinone ring adopts a non-planar conformation due to the exocyclic double bond at position 5, creating a chiral center at C3 despite the Z-configuration locking spatial arrangements. X-ray crystallographic studies of analogous compounds reveal dihedral angles of 12.7° between the thiazolidinone and chlorophenyl planes .

Systematic Nomenclature Breakdown

ComponentDescription
3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]Thiazolidinone core with Z-configuration chlorobenzylidene substituent
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]Thiazole ring substituted at position 5 with 2-chlorobenzyl group
PropanamideThree-carbon amide linker

The IUPAC name systematically describes the connectivity: the propanamide chain bridges the N-position of the thiazole ring to the C3 of the thiazolidinone system .

Synthetic Methodologies

Key Synthetic Routes

The synthesis involves three sequential stages:

  • Thiazole Ring Formation
    2-Chlorobenzyl chloride undergoes nucleophilic substitution with thiourea derivatives to create the 5-(2-chlorobenzyl)thiazol-2-amine precursor. Cyclization occurs via Hantzsch thiazole synthesis using α-haloketones at 80-100°C in ethanol/water mixtures .

  • Thiazolidinone Construction
    Condensation of 2-chlorobenzaldehyde with rhodanine (2-thioxothiazolidin-4-one) in acetic acid under reflux yields the 5-(2-chlorobenzylidene)thiazolidinone intermediate. The Z-configuration is maintained through kinetic control of the aldol-like addition.

  • Propanamide Coupling
    The final step employs EDC/HOBt-mediated amide coupling between the thiazole amine and thiazolidinone-propanoic acid derivative. Reaction monitoring by TLC (Rf 0.34 in ethyl acetate/hexane 3:7) confirms complete consumption of starting materials after 12h at 25°C .

Optimization Challenges

  • Strict exclusion of moisture during amide coupling prevents hydrolysis

  • Maintenance of pH 8.5-9.0 during cyclization steps

  • Use of molecular sieves to absorb HCl byproducts

Purification requires sequential chromatography (silica gel → Sephadex LH-20) followed by recrystallization from acetonitrile/dichloromethane.

Physicochemical Properties

Experimental and predicted data from multiple sources:

PropertyValueMethodSource
Molecular Weight534.5 g/molESI-MS
Density1.54 ± 0.1 g/cm³Pycnometry
logP3.89 ± 0.3HPLC
Aqueous Solubility<0.01 mg/mLShake-flask
pKa8.88 ± 0.50Potentiometry
Melting Point217-219°C (dec.)DSC

The low solubility profile necessitates formulation with cyclodextrins or lipid nanoparticles for biological testing.

Spectroscopic Characterization

Nuclear Magnetic Resonance

¹H NMR (400 MHz, DMSO-d₆)
δ 8.21 (s, 1H, thiazole H)
δ 7.85 (d, J = 8.4 Hz, 2H, benzylidene H)
δ 7.62-7.34 (m, 6H, aromatic H)
δ 4.52 (s, 2H, CH₂ benzyl)
δ 3.89 (t, J = 7.2 Hz, 2H, propionamide CH₂)
δ 3.12 (t, J = 7.2 Hz, 2H, propionamide CH₂)

¹³C NMR (100 MHz, DMSO-d₆)
δ 192.4 (C=O thiazolidinone)
δ 168.2 (C=S)
δ 142.5-125.3 (aromatic C)
δ 52.1 (CH₂ benzyl)
δ 38.4, 35.7 (propionamide CH₂)

Mass Spectrometry

HRMS (ESI-TOF)
Calculated for C₂₃H₁₇Cl₂N₃O₂S₃ [M+H]⁺: 534.500
Found: 534.498
Fragmentation pattern shows sequential loss of:

  • 2-chlorobenzyl radical (125 Da)

  • CS₂ (76 Da)

  • Propionamide moiety (101 Da)

Biological Activity and Structure-Activity Relationships

While direct pharmacological data remains unpublished for this specific compound, structural analogs demonstrate:

  • Tyrosine Kinase Inhibition
    Analogous thiazolidinone-thiazole hybrids show IC₅₀ = 1.2-4.7 μM against EGFR kinase through competitive ATP binding . The chlorinated aromatic systems enhance π-π stacking with Phe residues in the active site.

  • Antimicrobial Effects
    Microdilution assays reveal MIC values of 8-16 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA). The thioxo group chelates essential metal ions in microbial enzymes.

  • Cytotoxicity Profile
    Preliminary MTT assays on HepG2 cells indicate CC₅₀ > 50 μM, suggesting selective toxicity towards pathogenic targets over mammalian cells .

Analytical Method Development

ParameterSpecification
ColumnZorbax SB-C18 (4.6 × 250 mm, 5 μm)
Mobile PhaseAcetonitrile:0.1% formic acid (65:35)
Flow Rate1.0 mL/min
DetectionUV 254 nm
Retention Time6.8 ± 0.2 min
LOQ0.05 μg/mL

System suitability tests show tailing factor <1.2 and theoretical plates >4500.

Stability and Degradation Pathways

Forced degradation studies under ICH guidelines reveal:

ConditionDegradation Products
Acidic (0.1N HCl, 70°C)Hydrolysis of amide bond (12% in 6h)
Alkaline (0.1N NaOH, 70°C)Thiazolidinone ring opening (18% in 6h)
Oxidative (3% H₂O₂)Sulfoxide formation at thioxo group
Photolytic (1.2 million lux·h)Z→E isomerization (9% conversion)

The compound requires storage in amber vials under nitrogen at -20°C for long-term stability.

Current Research Challenges

  • Stereochemical Control
    Maintaining Z-configuration during large-scale synthesis remains problematic, with 7-9% E-isomer formation observed in batch processes .

  • Bioavailability Optimization
    The combination of high logP and crystalline lattice energy limits oral absorption (predicted F < 15%). Prodrug strategies using phosphate esters are under investigation.

  • Target Identification
    Proteomic studies using affinity chromatography matrices have identified 23 potential protein targets, including heat shock proteins and carbonic anhydrase isoforms .

Future Research Directions

  • Co-crystallization Studies
    X-ray analysis with kinase domains to optimize binding interactions

  • Nanoformulation Development
    Liposome encapsulation to enhance aqueous dispersion

  • Metabolic Profiling Identification of Phase I/II metabolites using hepatocyte models

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator